molecular formula C7H16N2 B13105167 2-Ethyl-3-methylpiperazine

2-Ethyl-3-methylpiperazine

Cat. No.: B13105167
M. Wt: 128.22 g/mol
InChI Key: XHHMVQXSYJHOSJ-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: 2-Ethyl-3-methylpyrazine can be synthesized from ethylenediamine and 2,3-pentanedione (acetylacetone) via a dehydration condensation reaction, followed by dehydrogenation.

      Reaction Conditions: The reaction typically occurs under mild conditions.

      Industrial Production: The compound is industrially produced using these synthetic routes.

  • Chemical Reactions Analysis

  • Scientific Research Applications

      Flavor and Fragrance Industry: 2-Ethyl-3-methylpyrazine is widely used in the flavor and fragrance industry due to its nutty and earthy aroma.

      Medicine and Biology: While not extensively studied, it may have applications in drug discovery or as a molecular probe.

      Industry: Its use extends to food products, beverages, and cosmetics.

  • Mechanism of Action

    • Unfortunately, detailed information on the exact molecular targets and pathways involved in its effects is limited.
    • Further research is needed to elucidate its mechanisms of action.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C7H16N2

    Molecular Weight

    128.22 g/mol

    IUPAC Name

    2-ethyl-3-methylpiperazine

    InChI

    InChI=1S/C7H16N2/c1-3-7-6(2)8-4-5-9-7/h6-9H,3-5H2,1-2H3

    InChI Key

    XHHMVQXSYJHOSJ-UHFFFAOYSA-N

    Canonical SMILES

    CCC1C(NCCN1)C

    Origin of Product

    United States

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